![molecular formula C17H18O4S2 B262312 2,3-Bis[(4-methylphenyl)sulfonyl]propene](/img/structure/B262312.png)
2,3-Bis[(4-methylphenyl)sulfonyl]propene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Bis[(4-methylphenyl)sulfonyl]propene is a chemical compound that is commonly used in scientific research. It is a member of the class of organic compounds known as sulfonylalkenes, and it has a wide range of applications in the fields of biochemistry, pharmacology, and medicinal chemistry. In
作用机制
The mechanism of action of 2,3-Bis[(4-methylphenyl)sulfonyl]propene involves the inhibition of carbonic anhydrase by binding to the active site of the enzyme. This binding prevents the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate, which is an essential step in the regulation of acid-base balance in the body. As a result, the pH of the affected tissues is altered, which can have a variety of physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2,3-Bis[(4-methylphenyl)sulfonyl]propene are primarily related to its inhibition of carbonic anhydrase. This inhibition can lead to changes in the pH of affected tissues, which can have a variety of effects on cellular metabolism, enzyme activity, and other physiological processes. Additionally, this compound has been shown to have anti-inflammatory and anti-tumor properties, which may be related to its effects on carbonic anhydrase and other cellular processes.
实验室实验的优点和局限性
One of the primary advantages of using 2,3-Bis[(4-methylphenyl)sulfonyl]propene in lab experiments is its selectivity for carbonic anhydrase. This selectivity allows researchers to study the effects of carbonic anhydrase inhibition on various physiological processes without interfering with other cellular processes. However, one limitation of this compound is its potential toxicity, which can limit its use in certain experimental settings.
未来方向
There are several future directions for research related to 2,3-Bis[(4-methylphenyl)sulfonyl]propene. One area of interest is the development of more potent and selective inhibitors of carbonic anhydrase for use in the treatment of diseases such as glaucoma and epilepsy. Additionally, researchers may investigate the potential use of this compound in the treatment of cancer, as it has been shown to have anti-tumor properties. Finally, further studies may be conducted to investigate the potential toxic effects of this compound and to identify ways to mitigate these effects in experimental settings.
合成方法
The synthesis of 2,3-Bis[(4-methylphenyl)sulfonyl]propene involves a multi-step process that begins with the reaction of 4-methylbenzenesulfonyl chloride with magnesium to form the corresponding Grignard reagent. This reagent is then reacted with ethyl acrylate to produce the desired compound. The reaction is typically carried out in anhydrous conditions using an inert atmosphere to prevent unwanted side reactions.
科学研究应用
2,3-Bis[(4-methylphenyl)sulfonyl]propene is used in a variety of scientific research applications, including biochemistry, pharmacology, and medicinal chemistry. One of the primary uses of this compound is as a selective inhibitor of the enzyme carbonic anhydrase. Carbonic anhydrase is an enzyme that plays a key role in the regulation of acid-base balance in the body, and inhibitors of this enzyme have potential therapeutic applications in the treatment of diseases such as glaucoma, epilepsy, and cancer.
属性
产品名称 |
2,3-Bis[(4-methylphenyl)sulfonyl]propene |
|---|---|
分子式 |
C17H18O4S2 |
分子量 |
350.5 g/mol |
IUPAC 名称 |
1-methyl-4-[2-(4-methylphenyl)sulfonylprop-2-enylsulfonyl]benzene |
InChI |
InChI=1S/C17H18O4S2/c1-13-4-8-16(9-5-13)22(18,19)12-15(3)23(20,21)17-10-6-14(2)7-11-17/h4-11H,3,12H2,1-2H3 |
InChI 键 |
LOICMLRZBSGTAS-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=C)S(=O)(=O)C2=CC=C(C=C2)C |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=C)S(=O)(=O)C2=CC=C(C=C2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-cyclopentyl-N-[2-(4-isopropoxyphenoxy)ethyl]amine](/img/structure/B262230.png)
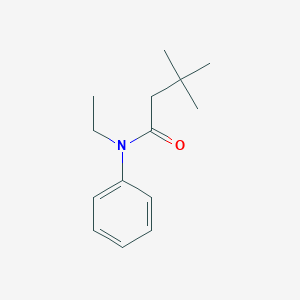
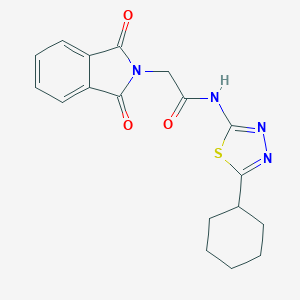
![2-oxo-N-pentyl-1-oxaspiro[4.5]decane-4-carboxamide](/img/structure/B262235.png)
![2-Oxo-1-oxa-spiro[4.5]decane-4-carboxylic acid (furan-2-ylmethyl)-amide](/img/structure/B262238.png)
![7-(4-fluorophenyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole](/img/structure/B262242.png)
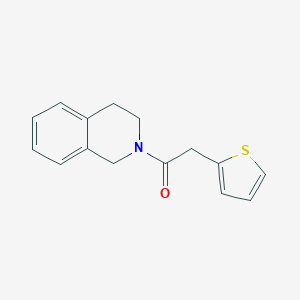
![4-(2-chlorophenyl)-5-methyl-N-[2-(4-sulfamoylphenyl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B262251.png)
![8-cyclohexyl-9-(ethylsulfanyl)-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one](/img/structure/B262256.png)
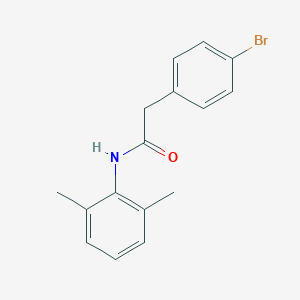
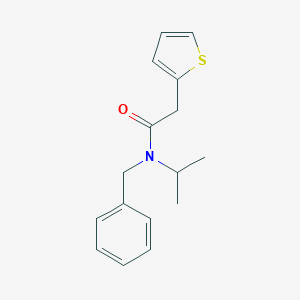
![2,2,2-Trifluoro-1-[3-(methylsulfonyl)imidazo[1,5-a]pyridin-1-yl]ethanone](/img/structure/B262265.png)
![4-chloro-5-[4-(4-chlorophenyl)-1-piperazinyl]-2-(6-chloro-2-pyridinyl)-3(2H)-pyridazinone](/img/structure/B262266.png)
![6-[2-Nitro-4-(methylsulfonyl)phenoxy]-1,3-benzoxathiol-2-one](/img/structure/B262272.png)